molecular formula C16H20N2O4 B4185399 N-[3-(2-oxopyrrolidin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 830343-84-5

N-[3-(2-oxopyrrolidin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B4185399
CAS No.: 830343-84-5
M. Wt: 304.34 g/mol
InChI Key: VRBWGIJFBQQAFZ-UHFFFAOYSA-N
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Description

N-[3-(2-oxopyrrolidin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinyl group, a benzodioxine ring, and a carboxamide functional group. The molecular formula of this compound is C14H18N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2-oxopyrrolidin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidinyl and benzodioxine intermediates. One common method involves the following steps:

  • Preparation of Pyrrolidinyl Intermediate:
    • Reacting 2-pyrrolidone with a suitable alkylating agent under basic conditions to form the N-alkylated pyrrolidinyl intermediate.
    • Example: Using sodium hydride (NaH) as the base and an alkyl halide as the alkylating agent.
  • Preparation of Benzodioxine Intermediate:
    • Synthesizing the benzodioxine ring through a cyclization reaction involving catechol and an appropriate dihalide.
    • Example: Using potassium carbonate (K2CO3) as the base and a dihalide such as 1,2-dibromoethane.
  • Coupling of Intermediates:
    • Coupling the pyrrolidinyl and benzodioxine intermediates through an amide bond formation reaction.
    • Example: Using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: N-[3-(2-oxopyrrolidin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

  • Oxidation:
    • The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
    • Major products: Oxidized derivatives of the pyrrolidinyl and benzodioxine rings.
  • Reduction:
    • Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
    • Major products: Reduced forms of the carbonyl groups in the pyrrolidinyl and benzodioxine rings.
  • Substitution:
    • The compound can undergo nucleophilic substitution reactions, particularly at the amide and benzodioxine positions.
    • Common reagents: Nucleophiles such as amines, thiols, and halides.
    • Major products: Substituted derivatives with new functional groups.

Scientific Research Applications

N-[3-(2-oxopyrrolidin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a wide range of applications in scientific research, including:

  • Chemistry:
    • Used as a building block for the synthesis of more complex molecules.
    • Employed in the development of new synthetic methodologies and reaction mechanisms.
  • Biology:
    • Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
    • Utilized in the design of bioactive molecules for drug discovery.
  • Medicine:
    • Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
    • Studied for its ability to modulate specific molecular targets and pathways.
  • Industry:
    • Applied in the development of advanced materials with unique properties.
    • Used in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

  • Inhibit Enzyme Activity:
    • Acts as an inhibitor of certain enzymes, such as adenosine kinase, which plays a role in regulating cellular processes.
  • Modulate Protein Interactions:
    • Binds to specific proteins, altering their conformation and function.
    • Example: Interaction with receptor proteins involved in signal transduction pathways.
  • Affect Cellular Pathways:
    • Influences key cellular pathways, including those related to cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

N-[3-(2-oxopyrrolidin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be compared with other similar compounds to highlight its uniqueness:

  • N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide:
    • Similar structure but lacks the benzodioxine ring.
    • Used as a chemotherapeutic agent and enzyme inhibitor.
  • 2-(2-Oxo-1-pyrrolidinyl)-N-[3-(2,2,4,6-tetramethyl-1-piperidinyl)propyl]acetamide:
    • Contains a piperidinyl group instead of the benzodioxine ring.
    • Employed in research related to neuroprotection and anti-inflammatory activities.
  • N-[3-(4-Morpholinyl)propyl]-2-(2-oxo-1-pyrrolidinyl)acetamide:
    • Features a morpholinyl group in place of the benzodioxine ring.
    • Investigated for its potential in treating neurological disorders.

Properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c19-15-3-1-7-18(15)8-2-6-17-16(20)12-4-5-13-14(11-12)22-10-9-21-13/h4-5,11H,1-3,6-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBWGIJFBQQAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101141301
Record name 2,3-Dihydro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1,4-benzodioxin-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830343-84-5
Record name 2,3-Dihydro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1,4-benzodioxin-6-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=830343-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1,4-benzodioxin-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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